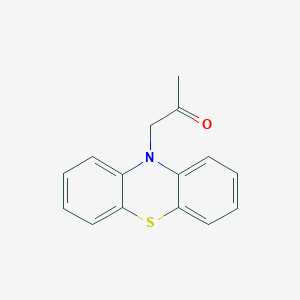

Phenothiazin-10-yl-2-propanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenothiazin-10-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFAVAHPOGSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507791 | |

| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15375-56-1 | |

| Record name | 1-(10H-Phenothiazin-10-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of the Phenothiazine Heterocyclic System

The phenothiazine (B1677639) core, a tricyclic system with two benzene (B151609) rings fused to a central thiazine (B8601807) ring, is a privileged structure in drug discovery. researchgate.netejbps.com Its unique butterfly conformation and the presence of nitrogen and sulfur heteroatoms confer upon it a rich chemical reactivity and a diverse pharmacological profile. igi-global.com Initially recognized for its use as a synthetic dye and later as an anthelmintic, the discovery of the antipsychotic properties of chlorpromazine, a phenothiazine derivative, revolutionized the treatment of schizophrenia and spurred immense interest in this heterocyclic system. wikipedia.orgscispace.com

Beyond its well-established role in neuroscience, the phenothiazine scaffold has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihistaminic properties. ejbps.comnih.gov This versatility stems from the ability to readily modify the phenothiazine nucleus at the nitrogen atom (position 10) and on the aromatic rings, allowing for the fine-tuning of its physicochemical and biological characteristics. scispace.com This adaptability has made phenothiazine a lead structure in the development of new therapeutic agents. wikipedia.org

Overview of N Substituted Phenothiazine Derivatives in Advanced Chemical and Biological Investigations

The substitution at the nitrogen atom of the phenothiazine (B1677639) ring system has been a focal point of extensive research, leading to the development of a multitude of derivatives with enhanced or novel properties. scispace.com The introduction of various side chains at the N-10 position significantly influences the compound's lipophilicity, steric bulk, and electronic properties, which in turn dictates its interaction with biological targets. nih.gov

These N-substituted derivatives have been the subject of numerous investigations, revealing their potential in diverse fields:

Medicinal Chemistry: Researchers have synthesized and evaluated a wide range of N-acyl, N-alkylamino, and other N-substituted phenothiazines. nih.govmanipal.edu These modifications have led to compounds with potent antimicrobial activity against various bacterial and fungal strains. manipal.edu Furthermore, certain derivatives have shown promise as anticancer agents, inhibitors of enzymes like histone deacetylases, and modulators of multidrug resistance in cancer cells. nih.govacs.org The nature of the substituent at the N-10 position is crucial in determining the specific biological activity. scispace.com

Materials Science: The electron-donating nature of the phenothiazine core makes it an attractive building block for functional organic materials. researchgate.net N-substituted phenothiazines have been explored for their potential use in advanced batteries, fuel cells, and as conductive polymers. wikipedia.org For instance, the electropolymerization of water-soluble phenothiazine derivatives can create electrocatalysts for biosensors. wikipedia.org

Focus on Phenothiazin 10 Yl 2 Propanone: Structural Emplacement and Research Potential

General Synthetic Routes to N-10 Functionalized Phenothiazines

The phenothiazine nucleus possesses several reactive positions, but the nitrogen atom at position 10 (N-10) is a principal site for chemical modification. researchgate.netrsc.org Its unique, non-planar "butterfly" conformation influences its reactivity and interactions with biological targets. The development of synthetic routes to functionalize this position has been a key focus of research, leading to a vast library of derivatives with diverse applications. nih.govresearchgate.net

N-alkylation and N-acylation are the most common and direct methods for introducing substituents at the N-10 position of the phenothiazine ring. mdpi.comresearchgate.net These reactions leverage the nucleophilic character of the nitrogen atom.

N-Alkylation: This process involves the reaction of phenothiazine with an alkyl halide. The reaction is typically performed in the presence of a base, which deprotonates the nitrogen atom to form a more reactive phenothiazine anion. nih.gov Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). beilstein-journals.orgbiotech-asia.org The choice of solvent and reaction conditions, such as temperature and reaction time, can significantly impact the yield. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction. nih.gov Microwave-assisted heating has also been explored as a green chemistry approach to improve reaction times and yields. researchgate.net

N-Acylation: This method introduces an acyl group to the N-10 position, typically by reacting phenothiazine with an acyl chloride or anhydride. mdpi.combiotech-asia.org For instance, the reaction of phenothiazine with chloroacetyl chloride in the presence of K₂CO₃ in dry acetonitrile yields 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one, a key intermediate for further derivatization. biotech-asia.org While N-acylation is a robust method, controlling regioselectivity can be a challenge, as Friedel-Crafts acylation can sometimes occur at the electron-rich aromatic rings of the phenothiazine core, particularly in the presence of Lewis acids.

| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | Reflux | 6 | 58 | |

| NaH | THF | 60°C | 6 | 72 | |

| Et₃N | DCM | RT | 24 | 32 |

The synthesis of the target compound, this compound, can be achieved through several strategic pathways, including direct alkylation or multi-step sequences involving functional group transformations. A common and direct approach is the N-alkylation of phenothiazine with chloroacetone (B47974) in a basic medium, yielding the desired product.

Multi-step synthetic routes starting from functionalized propanoic acid or propanol (B110389) chains attached to the N-10 position offer versatility for creating analogs.

From Propanoic Acid Precursors: A synthetic route can begin with the preparation of 3-(10H-phenothiazin-10-yl)propanoic acid. This intermediate can be synthesized and subsequently converted to its acid chloride using reagents like phosphorus pentachloride (PCl₅). researchgate.net The resulting acid chloride can then be condensed with other substituted phenothiazines to form more complex structures, demonstrating the utility of the propanoic acid moiety as a building block. researchgate.net

From Alcohol Precursors: An alternative pathway involves the synthesis of 1-(10H-phenothiazin-10-yl)propan-2-ol. This chiral alcohol can be prepared by the regioselective opening of propylene (B89431) oxide with phenothiazine in the presence of n-butyllithium. beilstein-journals.org The secondary alcohol can then be oxidized to the target ketone, this compound, using standard oxidation reagents. This alcohol intermediate is also valuable for producing other pharmacologically important derivatives like promethazine (B1679618) and ethopropazine. beilstein-journals.org

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular backbones. nih.govscribd.com While direct N-alkylation with a pre-formed ketone-containing chain (like chloroacetone) is often more straightforward, other C-C bond-forming strategies can be envisioned for more complex analogs. organic-chemistry.org

Friedel-Crafts Acylation: While typically affecting the C-3 and C-7 positions of the phenothiazine ring, this reaction can theoretically be used to introduce an acetyl group that could be further elaborated, though controlling N- vs. C-acylation is a significant challenge.

Cross-Coupling Reactions: Advanced strategies such as Ullmann or Buchwald-Hartwig cross-coupling reactions can be used to attach aryl groups to the N-10 position. diva-portal.org If these aryl groups are functionalized with a ketone or a precursor, this provides a route to complex ketone derivatives. For example, Ullmann coupling can be used with aryl boronic acids functionalized with propanone groups. Similarly, Suzuki cross-coupling reactions are employed to create diphenothiazine derivatives bridged by aromatic systems. ubbcluj.ro These methods are generally used for creating more complex conjugates rather than the simple this compound.

Strategic Approaches for Introducing the Propanone Moiety at N-10

Design and Synthesis of this compound Analogs and Conjugates

The this compound scaffold serves as a versatile starting point for the design and synthesis of a wide array of analogs and conjugates. mdpi.comnih.gov By systematically modifying the side chain, researchers can fine-tune the molecule's properties to enhance activity against various biological targets. nih.govnih.gov

The alkyl-ketone side chain at the N-10 position is a prime target for chemical modification to explore structure-activity relationships (SAR). nih.govnih.gov Research has shown that even minor alterations to this chain can significantly impact biological efficacy. nih.gov

A common strategy involves using an N-acylated intermediate, such as 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one, as a versatile building block. biotech-asia.orgnih.gov This intermediate allows for the attachment of various functionalities through nucleophilic substitution of the chlorine atom.

Synthesis of Dithiocarbamate Hybrids: Phenothiazine–dithiocarbamate hybrids have been synthesized by reacting 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one with sodium salts of various dithiocarbamic acids. nih.gov This approach led to the creation of a series of analogs, such as 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate, which were evaluated for their biological activities. nih.gov

Synthesis of Schiff Base Derivatives: The ketone functionality on the side chain can also be modified. For instance, intermediates like 2-(4-acetylphenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one can be condensed with various substituted anilines to produce a series of Schiff base derivatives. biotech-asia.orgresearchgate.net

Varying Alkyl Chain Length: Studies on related phenothiazine derivatives have shown that modifying the length of the alkyl chain connecting a terminal basic amine to the phenothiazine nitrogen can influence biological activity. nih.gov Analogs with longer alkyl chains have demonstrated increased potency in certain assays, which is often attributed to generalized electrostatic effects or interactions within a large binding pocket. nih.gov

| Compound Name | Modification Strategy | Key Intermediate | Reference |

|---|---|---|---|

| 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate (8a) | Conjugation with ethylpiperazine-1-carbodithioate | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | nih.gov |

| 2-Oxo-2-(10H-phenothiazin-10-yl)ethyl 4-acetylpiperazine-1-carbodithioate (8h) | Conjugation with acetylpiperazine-1-carbodithioate | 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one | nih.gov |

| 3-Oxo-3-(10H-phenothiazin-10-yl)propyl 4-(pyridin-2-yl)piperazine-1-carbodithioate (8j) | Chain extension to propanone and conjugation | 3-Chloro-1-(10H-phenothiazin-10-yl)propan-1-one | nih.gov |

| 1-(10H-phenothiazin-10-yl)-2-(4-((phenylimino)methyl)phenoxy)ethan-1-one | Formation of a Schiff base from a benzaldehyde (B42025) derivative | 4-(2-Oxo-2-(10H-phenothiazin-10-yl)ethoxy)benzaldehyde | biotech-asia.org |

Directed Functionalization of the Phenothiazine Aromatic Rings

The functionalization of the phenothiazine core is essential for developing new materials and biologically active compounds. While modifications at the N-10 position are common, directed functionalization of the C-H bonds on the aromatic rings offers a powerful route to introduce a wide array of substituents and control the electronic properties of the molecule. wiley.comrsc.org The primary sites for these reactions are typically the electron-rich C-3 and C-7 positions, with C-2 and C-8 also being accessible. researchgate.net

Strategies for directed functionalization often involve electrophilic substitution reactions or modern transition-metal-catalyzed C-H activation. rsc.org For instance, reactions such as halogenation and formylation can introduce handles for further chemical transformations. rsc.org More advanced methods include direct C-H arylation and gold-catalyzed carbene transfer reactions, which allow for the precise installation of new carbon-carbon bonds under mild conditions. wiley.comnih.gov

A notable example is the gold(I)-catalyzed regioselective C-H functionalization of N-protected phenothiazines with aryldiazoacetates. wiley.com This method proceeds via a metal-carbene intermediate that reacts selectively with the C-H bonds of the phenothiazine core, avoiding by-products that could arise from the molecule's low oxidation potential. wiley.com The reaction demonstrates good functional group tolerance, enabling the synthesis of a variety of C-H functionalized products. wiley.com For example, the reaction of N-methyl phenothiazine with trifluoromethylated donor-acceptor diazoalkanes yields the single C-H functionalized product as the major outcome. wiley.com

Another powerful technique is the sequential C-H arylation approach, which has been used to synthesize complex A-π-D-π-D-π-A-type small molecules for applications in materials science. nih.gov This strategy provides an efficient and step-economical pathway to extend the π-conjugation of the phenothiazine core, significantly influencing the material's optoelectronic properties. nih.gov Similarly, nucleophilic aromatic substitution (SNAr) on polyfluoroarenes attached to the phenothiazine nitrogen provides a route to highly functionalized 10-phenylphenothiazine derivatives, where the fluorine atoms can be sequentially replaced by various nucleophiles. mdpi.com

Table 1: Examples of Directed Functionalization Reactions on the Phenothiazine Core

| Reaction Type | Starting Material | Reagent | Catalyst/Conditions | Position of Functionalization | Reference |

|---|---|---|---|---|---|

| Gold-Catalyzed C-H Functionalization | N-Protected Phenothiazine | Aryldiazoacetate | Gold(I) Complex | C-3, C-7 | wiley.com |

| Direct C-H Arylation | Phenothiazine Derivative | Aryl Halide | Palladium Catalyst | C-3, C-7 | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Phenothiazine | Octafluorotoluene | K2CO3, DMF, 60 °C | N-10 (followed by substitution on the attached ring) | mdpi.com |

| Duff Formylation | Phenothiazine | Urotropine, Glacial Acetic Acid | Microwave Irradiation | C-3 | mdpi.com |

Multi-Component Reactions for Generating Structural Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules from simple precursors. nih.govmdpi.com In the context of phenothiazine chemistry, MCRs provide a powerful tool for constructing novel heterocyclic systems fused to or substituted with the phenothiazine core. researchgate.netekb.eg

A common strategy involves using a functionalized phenothiazine, such as N-alkyl-3-formylphenothiazine, as a key building block. researchgate.net This aldehyde can participate in one-pot MCRs with various components to yield a diverse range of derivatives. For instance, a one-pot reaction of N-alkyl-3-formylphenothiazine, dimedone, and ammonium (B1175870) acetate (B1210297) with a catalytic amount of p-toluenesulfonic acid (p-TSA) can produce phenothiazine-substituted pyridine (B92270) derivatives. researchgate.net The conditions for these reactions can often be optimized for efficiency, for example, by using ultrasonic irradiation, which can significantly reduce reaction times compared to conventional heating methods. researchgate.net

The Mannich reaction, a classic MCR, has also been employed to synthesize N-Mannich bases of phenothiazine. nih.gov This reaction involves the aminoalkylation of an acidic proton located on a substrate, and in this case, can be used to introduce aminoalkyl chains onto a phenothiazine sulfonamide, leading to compounds with potential biological applications. nih.gov

These MCRs enable the creation of a wide variety of heterocyclic structures, including pyridines, pyrazoles, and triazoles, attached to the phenothiazine scaffold. researchgate.netekb.egresearchgate.net The ability to systematically vary the different components in the reaction mixture allows for the generation of extensive and diverse compound libraries for screening and development. researchgate.net

Table 2: Synthesis of Phenothiazine-Substituted Pyridine Derivatives via Multi-Component Reaction

| Compound | N-Substituent (R) | Method | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2a | Methyl | Conventional | 280 | 81 | researchgate.net |

| 2a | Methyl | Ultrasonic | 18 | 84 | researchgate.net |

| 2b | Ethyl | Conventional | 270 | 80 | researchgate.net |

| 2b | Ethyl | Ultrasonic | 19 | 83 | researchgate.net |

Data adapted from a study on the one-pot multi-component synthesis of phenothiazine derivatives. researchgate.net The reaction involves N-alkyl-3-formylphenothiazine, dimedone, ammonium acetate, and p-TSA.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy provides detailed information about the atomic arrangement within the this compound molecule, offering insights into its three-dimensional structure and the electronic environment of each nucleus.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural confirmation of this compound.

In ¹H NMR analysis, a characteristic signal appears for the methyl ketone group at approximately δ 2.1 ppm. The aromatic protons of the phenothiazine core typically resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the tricyclic system.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the propanone side chain is a key diagnostic peak, typically appearing significantly downfield. The carbon atoms of the phenothiazine rings also produce a series of signals in the aromatic region of the spectrum.

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Methyl Ketone Protons | ~2.1 | - |

| Aromatic Protons | Downfield Region | - |

| Carbonyl Carbon | - | Downfield Region |

| Aromatic Carbons | - | Aromatic Region |

Application of Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to one another. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This detailed connectivity map is vital for confirming the precise location of the propanone substituent on the phenothiazine nitrogen.

Nitrogen-15 NMR (¹⁵N NMR) for Probing N-10 Substitution Effects

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom at the N-10 position of the phenothiazine ring. The chemical shift of the N-10 atom is sensitive to the nature of the substituent attached to it. The introduction of the electron-withdrawing propanone group is expected to cause a downfield shift in the ¹⁵N NMR spectrum compared to unsubstituted phenothiazine, reflecting the change in the electronic distribution around the nitrogen atom.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to study its fragmentation patterns upon ionization.

Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like phenothiazine derivatives. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of this ion. For this compound, the molecular ion peak is confirmed at an m/z of 255.3 [M+H]⁺. This precise mass measurement is crucial for confirming the elemental composition of the molecule, C₁₅H₁₃NOS, and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and analyze the vibrational modes of a molecule. uobabylon.edu.iqrsc.orgethz.ch When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. rsc.orglibretexts.org This absorption pattern creates a unique spectral fingerprint for the molecule. wiley.com

In the analysis of this compound and related structures, IR spectroscopy is instrumental in confirming the presence of key functional groups. The most prominent and diagnostically significant absorption band is that of the carbonyl (C=O) group from the propanone moiety. Research indicates that the C=O stretching vibration for this compound appears around 1715 cm⁻¹. This is consistent with the typical range for ketones, which is generally observed between 1650-1800 cm⁻¹. core.ac.uksavemyexams.com

Other important vibrational modes include those associated with the phenothiazine core and the alkyl chain. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. core.ac.uk Aliphatic C-H stretching vibrations from the propanone's methyl and methylene groups are also identifiable. tpcj.org Furthermore, the C-S stretching vibration within the phenothiazine ring system can be observed at lower frequencies, such as around 678.18 cm⁻¹. tpcj.org The presence of a primary amine in related phenothiazine derivatives can be identified by characteristic bands around 3404 and 3322 cm⁻¹. nih.gov

The precise positions of these absorption bands can be influenced by the molecular environment and any intermolecular interactions, such as hydrogen bonding. lew.rospecac.com For instance, in derivatives containing hydroxyl or amine groups, broad O-H or N-H stretching bands may appear in the 3200-3600 cm⁻¹ range. core.ac.uk

A summary of characteristic IR absorption frequencies for functional groups relevant to this compound and its derivatives is presented below.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone | C=O | ~1715 | Strong |

| Aromatic C-H | =C-H | 3000 - 3100 core.ac.uk | Medium to Weak |

| Aromatic C=C | C=C | 1500 - 1680 savemyexams.com | Medium to Weak |

| Thioether | C-S | ~678 tpcj.org | Medium |

| Primary Amine | N-H | 3404, 3322 nih.gov | Medium |

| Alcohol/Phenol (H-bonded) | O-H | 3200 - 3600 core.ac.uk | Strong, Broad |

These vibrational data are crucial for confirming the successful synthesis of this compound and for studying its chemical modifications.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing Analysis

For phenothiazine derivatives, a key structural feature is the non-planar "butterfly" conformation of the tricyclic ring system. X-ray diffraction studies on related phenothiazine compounds reveal a significant puckering of the central ring. acs.org For example, in one derivative, the dihedral angle between the two outer benzene (B151609) rings was found to be 23.13 (3)°. acs.org In another instance, for 10-(Prop-2-ynyl)-10H-phenothiazine, this "butterfly angle" was measured at 33.5 (8)°. researchgate.netresearchgate.net This folding is a consequence of the sulfur and nitrogen heteroatoms in the central ring. lew.ro

The crystal structure of a phenothiazine derivative also reveals how the molecules pack together, which is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions. ubbcluj.roresearchgate.net In some structures, strong O-H···O hydrogen bonds lead to the formation of dimers and supramolecular ribbons. lew.roubbcluj.ro Weak van der Waals forces, including π-π and C-H-π contacts, also play a role in the crystal's cohesion and stability. ubbcluj.ro

The crystallographic data for a representative phenothiazine derivative, 10-(Prop-2-ynyl)-10H-phenothiazine, is provided in the table below. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 10.5306 (10) |

| b (Å) | 7.2981 (6) |

| c (Å) | 15.6782 (14) |

| β (°) | 96.023 (3) |

| Volume (ų) | 1198.27 (18) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

This detailed structural information is vital for understanding structure-activity relationships and for the rational design of new phenothiazine-based compounds with specific properties.

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions and photophysical properties of molecules. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The subsequent return to the ground state can occur through the emission of light (fluorescence or phosphorescence).

Phenothiazine and its derivatives are known to be photoactive, and their photophysical properties are strongly influenced by their molecular structure and the surrounding solvent environment. The UV-Vis absorption spectrum of phenothiazine derivatives typically shows multiple absorption bands. For instance, 2-aminophenothiazine in acetonitrile exhibits three main peaks at 224, 256, and 322 nm. nih.gov These bands are generally attributed to n-π* and π-π* electronic transitions within the phenothiazine chromophore. researchgate.net

The introduction of different substituents onto the phenothiazine core can significantly alter the absorption and emission characteristics. For example, converting an aldehyde group to a carboxylic acid on the phenothiazine ring can cause a blue shift (a shift to shorter wavelengths) in the emission spectrum, changing the emitted light from green to blue. lew.ro This demonstrates the tunability of the photophysical properties through chemical modification.

The fluorescence emission of phenothiazine derivatives can be sensitive to solvent polarity, often exhibiting a shift in the emission maximum (λem). For example, a novel phenothiazine derivative showed a blue shift of 85 nm in its emission spectrum as solvent polarity increased. researchgate.net The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift, which can be quite large for some phenothiazine compounds. ubbcluj.roresearchgate.net

The table below summarizes the photophysical properties of a representative phenothiazine derivative, (E)-1-(4-hydroxyphenyl)-3-(10-methyl-10H-phenothiazin-3-yl)prop-2-en-1-one, in DMSO. ubbcluj.ro

| Property | Value |

| Absorption Maximum (λabs) | 408 nm |

| Emission Maximum (λem) | 560 nm |

| Stokes Shift | 7558 cm⁻¹ |

The study of electronic transitions and photophysical behavior is crucial for applications of phenothiazine derivatives in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. nih.govlew.roresearchgate.net

Computational Chemistry and Theoretical Frameworks for Phenothiazin 10 Yl 2 Propanone

In Silico Modeling for Ligand-Target Recognition and Binding Site Prediction

Molecular Docking for Identifying Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. In the context of phenothiazine (B1677639) derivatives, including the conceptual framework for Phenothiazin-10-yl-2-propanone, molecular docking has been extensively used to elucidate potential mechanisms of action and to guide the design of new, more potent compounds.

Studies on various phenothiazine derivatives have demonstrated their potential to interact with a wide range of biological targets. For instance, docking studies have been performed on phenothiazine derivatives to explore their inhibitory activity against enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.gov These studies involve docking designed phenothiazine analogs into the active site of the AChE enzyme (PDB ID: 4EY7) to predict their binding affinity, often represented by a Glide score. nih.gov The interactions typically involve a combination of hydrogen bonds and hydrophobic interactions, which are crucial for the effective inhibition of the enzyme. nih.gov

Similarly, molecular docking has been a key tool in identifying phenothiazine derivatives as potential inhibitors of trypanothione (B104310) reductase (TR) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govresearchgate.net In such studies, a large library of phenothiazine derivatives is screened virtually against the active site of T. cruzi TR. nih.govresearchgate.net The goal is to identify compounds that show a higher binding affinity than the natural substrate and exhibit selectivity for the parasite's enzyme over the human homolog, glutathione (B108866) reductase. nih.govresearchgate.net

Furthermore, the anticancer potential of phenothiazine derivatives has been investigated through molecular docking against targets such as tubulin and various protein kinases. ekb.eg For example, docking studies have proposed possible binding poses of phenothiazine analogs at the colchicine (B1669291) binding site of tubulin, revealing key interactions that could disrupt microtubule dynamics in cancer cells. ekb.eg In other research, novel phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives were docked against microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cell-cycle progression. nih.gov

The following table summarizes representative findings from molecular docking studies on various phenothiazine derivatives, illustrating the types of targets, software used, and the nature of the predicted interactions. While specific data for this compound is not available, this table provides a framework for understanding how such a compound would be evaluated.

| Target Protein | PDB ID | Docking Software/Module | Ligand/Phenothiazine Derivative | Key Predicted Interactions | Reference |

| Acetylcholinesterase | 4EY7 | Schrodinger Suite (Glide) | Designed phenothiazine analogs | Enhanced hydrophobic interactions and hydrogen bonds | nih.gov |

| Trypanothione Reductase | - | - | 2163 phenothiazine derivatives | Higher affinity than the natural ligand | nih.govresearchgate.net |

| Acetylcholinesterase & Butyrylcholinesterase | - | - | Cytotoxic phenothiazine derivatives | Amino acid interactions similar to Huprin W | nih.govbilkent.edu.tr |

| Microtubule Affinity Regulating Kinase 4 (MARK4) | - | - | Phenothiazine-containing imidazo[1,2-a]pyridine derivatives | Binding affinity range from -8.1 to -10.4 kcal mol⁻¹ | nih.gov |

| Tubulin | - | - | Phenothiazine-triazole hybrids | Hydrophobic interactions with adjacent residues | ekb.eg |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another critical computational tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases in a process known as virtual screening, to identify novel molecules with the potential for similar biological activity.

For phenothiazine derivatives, pharmacophore modeling has been employed to understand the key structural features required for their activity against various targets. For instance, in the study of novel phenothiazine derivatives for anticancer activity, a pharmacophore hypothesis was created based on compounds with known IC50 values. nih.govacs.org This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. The suitability of other synthesized ligands to this model is then evaluated using scoring functions like the PhaseScreenScore. nih.govacs.org

Virtual screening, often in conjunction with pharmacophore modeling and molecular docking, has proven to be a powerful strategy for identifying promising phenothiazine-based compounds from large chemical libraries. nih.govresearchgate.net A notable example is the virtual screening of thousands of phenothiazine derivatives from databases like ZINC15 and PubChem against the active site of trypanothione reductase. nih.govresearchgate.net This approach led to the identification of several hit compounds with higher predicted affinity for the target enzyme than the natural ligand. nih.govresearchgate.net Subsequent experimental testing of selected hits confirmed their inhibitory activity and ability to reduce parasite growth, validating the computational approach. nih.govresearchgate.net

The general workflow for such a computational study involving phenothiazine derivatives can be summarized as follows:

Library Generation: A collection of phenothiazine derivatives is assembled from chemical databases or synthesized.

Pharmacophore Model Development: Based on a set of active compounds, a pharmacophore model is generated to define the key chemical features required for activity.

Virtual Screening: The compound library is screened against the pharmacophore model to filter for molecules that match the required features.

Molecular Docking: The hits from the virtual screening are then docked into the active site of the target protein to predict their binding modes and affinities.

Hit Selection and Experimental Validation: The most promising candidates based on docking scores and predicted interactions are selected for synthesis and biological evaluation to confirm their activity. researchgate.net

The table below outlines the key steps and objectives of pharmacophore modeling and virtual screening as applied to the broader class of phenothiazine derivatives, which would be the same theoretical framework applied to this compound.

| Computational Step | Objective | Key Methodologies | Outcome |

| Pharmacophore Hypothesis Generation | To define the 3D arrangement of essential chemical features for biological activity. | Utilizing a set of active and inactive molecules to build a common feature pharmacophore model. | A 3D model with defined features (e.g., H-bond donors/acceptors, aromatic rings). |

| Virtual Screening | To rapidly screen large compound libraries to identify potential hits. | Using the pharmacophore model as a query to search databases like ZINC and PubChem. | A smaller, enriched subset of compounds with a higher probability of being active. |

| Lead Optimization | To guide the chemical modification of hit compounds to improve their potency and selectivity. | Iterative process of designing new analogs based on the pharmacophore model and docking results. | Novel compounds with improved biological activity and drug-like properties. |

Structure Activity Relationship Sar and Mechanistic Investigations of Phenothiazin 10 Yl 2 Propanone Analogs

Correlating Structural Modifications at N-10 with Biological and Chemical Activities

The substituent at the N-10 position of the phenothiazine (B1677639) nucleus plays a pivotal role in determining the pharmacological profile of the resulting analog. The nature of this side chain dictates not only the potency but also the type of biological activity observed. Phenothiazine antipsychotics are broadly classified into three groups based on the N-10 substituent: aliphatic, piperidine (B6355638), and piperazine (B1678402) derivatives.

Research has consistently shown that the intensity of neuroleptic action follows the order: piperazine group > piperidine group > aliphatic chain. nih.gov While piperazine-containing phenothiazines demonstrate the strongest antipsychotic effects, they are also associated with a higher incidence of central side effects. nih.gov

Beyond antipsychotic applications, N-10 modifications are critical for other activities. For instance, the introduction of N-acyl groups can lead to compounds with significant cytotoxic activity against cancer cell lines. Interestingly, these active N-acylphenothiazines were found to produce lower amounts of radicals compared to the parent phenothiazine, suggesting that their cytotoxic mechanism may not be primarily mediated by radical formation. nih.gov The lipophilicity introduced by the acyl chain appears to be a key contributor to this activity. Similarly, the synthesis of various N-Mannich bases at the N-10 position has yielded derivatives with promising antimicrobial properties.

The antioxidant capability of phenothiazines is also highly sensitive to substitution at N-10. Studies on lipid peroxidation have revealed that the absence of a substituent (an unsubstituted N-10 amine) is optimal for potent antioxidant activity. Methylation at the N-10 position was found to diminish this activity by nearly 100-fold. nih.gov However, other research has identified a novel series of N10-carbonyl-substituted phenothiazines that are exceptionally potent antioxidants, suggesting a more complex relationship than previously understood. nih.govcore.ac.uk These findings highlight that modifications at the N-10 position can dramatically alter the compound's biological and chemical behavior.

Table 1: Influence of N-10 Substituent on Phenothiazine Activity

| N-10 Substituent Type | Primary Associated Activity | Relative Potency/Remarks |

|---|---|---|

| Aliphatic Chain | Antipsychotic, Antimicrobial | Baseline potency for neuroleptic action. nih.gov |

| Piperidine Group | Antipsychotic | Moderate potency for neuroleptic action. nih.gov |

| Piperazine Group | Antipsychotic | Highest potency for neuroleptic action. nih.gov |

| Acyl Group | Cytotoxic | High activity, potentially via non-radical mechanisms. nih.gov |

| Unsubstituted (-H) | Antioxidant | Potent inhibitor of lipid peroxidation. nih.gov |

| Carbonyl Group | Antioxidant | A specific subset shows exceptionally high potency. nih.govcore.ac.uk |

Investigating the Influence of the Propanone Side Chain on Molecular Interactions

For neuroleptic and certain enzymatic inhibitory activities, the length of the alkyl chain connecting the N-10 atom to a terminal amine is a critical determinant of efficacy. A chain of three carbons, such as the propyl backbone of the propanone side chain, is considered optimal for potent neuroleptic activity. nih.govrsc.org This specific length is believed to be necessary to correctly position the terminal amino group for interaction with its biological target, such as the dopamine (B1211576) receptor. nih.gov

The "three-carbon rule" is a well-established principle in the SAR of phenothiazines. Shortening the chain to two carbons or lengthening it drastically decreases antipsychotic activity. nih.govrsc.org A two-carbon chain, for example, tends to amplify antihistaminic and anticholinergic effects rather than neuroleptic ones. nih.gov The three-atom linker allows the protonated terminal amine of the side chain to form a crucial hydrogen bond with an electron-withdrawing substituent at the C-2 position of the phenothiazine ring, creating a conformation that mimics dopamine and facilitates competitive antagonism at its receptor. nih.govnih.gov

This structural requirement extends to other biological interactions. For the inhibition of protein kinase C (PKC), an alkyl bridge of at least three carbons connecting the terminal amine to the phenothiazine nucleus is required for activity. core.ac.uk This underscores the importance of the side chain's length and flexibility in allowing the molecule to adopt the correct orientation within the binding sites of various biomolecules. The propanone moiety itself, containing a carbonyl group, introduces polarity and potential for hydrogen bonding, which can further influence molecular interactions, although the chain length remains the most critical factor for many established activities.

Table 2: Effect of N-10 Side Chain Length on Biological Activity

| Chain Length (Carbons) | Neuroleptic Activity | Other Observed Activities | Rationale |

|---|---|---|---|

| 2 | Greatly Decreased | Enhanced Antihistaminic/Anticholinergic | Incorrect spacing for dopamine receptor interaction. nih.gov |

| 3 | Optimal | Optimal for PKC Inhibition | Allows proper orientation for H-bonding with C-2 substituent. nih.govcore.ac.uk |

| >3 | Greatly Decreased | Reduced Activity | Suboptimal spacing and conformation. nih.gov |

Systematization of Substituent Effects on the Phenothiazine Ring System

Substituents on the aromatic rings of the phenothiazine core, particularly at the C-2 position, significantly modulate the electronic properties of the molecule and, consequently, its biological potency. For antipsychotic agents, the presence of an electron-withdrawing group (EWG) at the C-2 position is a fundamental requirement for high activity. nih.govnih.gov

The potency of phenothiazine neuroleptics is directly correlated with the electronegativity of the C-2 substituent. nih.gov The established order of potency for common EWGs is: -CF₃ > -Cl. nih.govnih.gov For example, Trifluoperazine (-CF₃ at C-2) is a more potent antipsychotic than Chlorpromazine (-Cl at C-2). nih.gov This electronic influence is critical for the proposed mechanism of action, where the EWG at C-2 acts as a hydrogen bond acceptor for the protonated amine of the N-10 side chain, stabilizing the active conformation. nih.gov

While the C-2 position is the most effective for enhancing activity, substitutions at other positions (C-1, C-3, C-4) are generally less effective or even detrimental. nih.govnih.gov The order of potency based on substitution position is generally considered to be 2 > 3 > 4 > 1. nih.gov Furthermore, disubstitution on the rings of an already C-2 substituted drug often leads to a decrease in activity. nih.gov This high degree of specificity indicates that the electronic and steric profile of the phenothiazine ring system must be precisely balanced to achieve optimal interaction with biological targets.

Table 3: Impact of C-2 Ring Substituent on Antipsychotic Potency

| C-2 Substituent | Electronic Effect | Relative Potency | Example Compound |

|---|---|---|---|

| -H | Neutral | Low | Promazine |

| -Cl | Electron-Withdrawing | High | Chlorpromazine |

| -CF₃ | Strongly Electron-Withdrawing | Very High | Trifluoperazine |

| -SO₂NR₂ | Strongly Electron-Withdrawing | Very High | - |

| -COCH₃ | Electron-Withdrawing | Moderate | Acepromazine |

Elucidating Fundamental Molecular Mechanisms

The diverse activities of phenothiazine analogs stem from their ability to participate in a range of fundamental molecular processes, including redox cycling, specific biomolecular interactions, and photochemical reactions.

Phenothiazines are electron-rich heterocyclic compounds known for their antioxidant properties, which are rooted in their redox chemistry. chemrxiv.org The core mechanism involves the donation of an electron from the phenothiazine nucleus to neutralize reactive oxygen species (ROS) or other free radicals. This process generates a relatively stable phenothiazine radical cation (PTZ⁺•). nih.govnih.gov The stability of this radical cation is key to the antioxidant cycle, as it is less reactive than the initial radical it scavenges.

The oxidation process can be described by two potential mechanisms:

Single Electron Transfer (SET): The phenothiazine molecule directly donates an electron to a radical species.

Hydrogen Atom Transfer (HAT): The N-H proton of an unsubstituted phenothiazine is transferred, along with an electron, to a radical. core.ac.uk

The therapeutic effects of many phenothiazine analogs are the result of direct, high-affinity interactions with specific protein targets. The most well-characterized of these is the antagonism of dopamine receptors, which underlies their antipsychotic effects. The structural similarity between the folded conformation of phenothiazines (with the three-carbon side chain) and the neurotransmitter dopamine allows them to competitively bind to and block D2 receptors in the central nervous system. nih.govnih.gov

Beyond dopamine receptors, phenothiazines are known inhibitors of several key enzymes:

Protein Kinase C (PKC): Phenothiazines inhibit PKC, an enzyme involved in signal transduction. core.ac.uk Structure-activity studies show that a three-carbon alkyl bridge at N-10 is required for this activity. The mechanism can be complex; for example, 7,8-dihydroxychlorpromazine acts as a competitive inhibitor with respect to both phosphatidylserine (B164497) and ATP (in a mixed micelle assay), while other analogs show different inhibition patterns. core.ac.uk

Calmodulin (CaM): Phenothiazines are potent inhibitors of this ubiquitous calcium-binding messenger protein. nih.gov By binding to CaM, they prevent it from activating other downstream enzymes, thereby disrupting calcium-dependent signaling pathways.

These interactions are highly dependent on the specific chemical structure of the phenothiazine analog, including substituents on both the N-10 side chain and the aromatic rings, which fine-tune the binding affinity and inhibitory mechanism for each target biomolecule.

Table 4: Interactions of Phenothiazine Analogs with Specific Biomolecules

| Biomolecule Target | Type of Interaction | Key Structural Requirement | Resulting Effect |

|---|---|---|---|

| Dopamine D2 Receptor | Competitive Antagonism | 3-carbon N-10 side chain; C-2 EWG. nih.govnih.gov | Antipsychotic action. |

| Protein Kinase C (PKC) | Inhibition | 3-carbon N-10 side chain. core.ac.uk | Disruption of signal transduction. |

| Calmodulin (CaM) | Inhibition | Amphiphilic character with positive charge. nih.gov | Disruption of Ca²⁺ signaling. |

Phenothiazines are photochemically active molecules that can absorb UV and visible light, leading to the formation of an electronically excited state. nih.govoup.com This property makes them effective photosensitizers, capable of initiating chemical reactions upon irradiation. The photosensitizing process can occur through two primary mechanisms:

Type I Mechanism: The excited phenothiazine molecule interacts directly with a substrate, often through electron or hydrogen atom transfer, to produce free radicals.

Type II Mechanism: The excited triplet state of the phenothiazine transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which then oxidizes a substrate. nih.gov

This photosensitizing ability is responsible for the phototoxicity observed with some phenothiazine-based drugs but also opens avenues for therapeutic and industrial applications. nih.gov Phenothiazine derivatives are being explored as photosensitizers in photodynamic therapy (PDT) for cancer and in the photo-inactivation of viruses and bacteria. nih.gov

Furthermore, phenothiazines and their derivatives have emerged as effective organic photoredox catalysts for various synthetic transformations. rsc.orgnih.gov In a typical catalytic cycle, the phenothiazine photocatalyst is excited by light. In its excited state, it can act as a potent reducing agent by donating an electron, generating its stable radical cation (PTZ⁺•) and a substrate radical. rsc.org This PTZ⁺• can then be reduced back to its ground state in a subsequent step to complete the catalytic cycle. This process has been successfully applied to reactions like the oxidative coupling of amines to imines, which can be driven by visible light or even natural sunlight. rsc.orgnih.gov The closely related phenothiazine sulfoxides, formed upon oxidation, have also been identified as active photocatalysts themselves. acs.org

Advanced Research Applications and Potential in Materials Science

Role in Advanced Medicinal Chemistry Research

The phenothiazine (B1677639) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Researchers have leveraged this scaffold to design and synthesize novel therapeutic agents with high potency and selectivity.

The phenothiazine system has been successfully identified as a highly effective "cap group" for the design of potent and selective histone deacetylase 6 (HDAC6) inhibitors. nih.gov HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases and are of significant interest in cancer therapy and for treating neurodegenerative diseases. nih.govtandfonline.com The general structure of these inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the rim of the enzyme's active site. nih.gov

In this context, the phenothiazine moiety serves as a large, hydrophobic cap group. Research has demonstrated that attaching a phenothiazine scaffold via a benzyl linker to a benzhydroxamic acid moiety (the ZBG) results in compounds with potent HDAC6 inhibitory activity. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the phenothiazine ring system can significantly impact both potency and selectivity. For instance, the introduction of an aza group into the phenothiazine scaffold (an azaphenothiazine) can lead to a remarkable increase in selectivity for HDAC6 over other isoforms like HDAC1. nih.gov

Table 1: Selected Phenothiazine-Based HDAC Inhibitors and Their Activity

| Compound ID | Cap Group Scaffold | HDAC6 IC₅₀ (nM) | Selectivity (vs. HDAC1) |

|---|---|---|---|

| 1a | Phenothiazine | Potent | High |

| 7i | 1-Azaphenothiazine | 5 | 538-fold |

| 7o | Thiazole Congener | Slight Decline | Slight Decline |

| 10p/10q | Diazaphenothiazine (linker at N-1) | Detrimental Impact | Detrimental Impact |

Data sourced from studies on systematic variations of the phenothiazine scaffold. nih.gov

This research highlights the phenothiazine core as a tunable platform for developing isoform-selective enzyme inhibitors, which is crucial for creating targeted therapies with reduced side effects. nih.gov

Phenothiazine derivatives have long been recognized for their broad-spectrum antimicrobial activities. nih.govresearchgate.net Advanced research focuses on elucidating the specific molecular mechanisms through which these compounds exert their effects on bacteria and fungi. A series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one compounds, structurally related to the subject of this article, were synthesized and evaluated for their activity against various pathogens. researchgate.net

The antimicrobial action of phenothiazines is often attributed to their interaction with cellular membranes and key enzymes. In fungi, a primary mechanism involves the inhibition of ergosterol synthesis. nih.gov Ergosterol is the main sterol component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. nih.govmdpi.com Another identified mechanism is the active efflux of the drug from the fungal cell, a common resistance strategy that phenothiazine derivatives aim to overcome. nih.gov Fungi may employ ATP-binding cassette (ABC) transporters or proteins from the major facilitator superfamily (MFS) to pump out antifungal agents. nih.gov

Molecular-level investigations study how the structure of phenothiazine derivatives influences their ability to inhibit critical enzymes or evade efflux pumps, thereby providing a rational basis for designing more effective antimicrobial agents. researchgate.netnih.gov

Table 2: Antimicrobial Screening of Phenothiazine Derivatives

| Microorganism | Type | Activity of Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Promising researchgate.netresearchgate.net |

| Bacillus subtilis | Gram-positive bacteria | Active researchgate.net |

| Escherichia coli | Gram-negative bacteria | Active researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Gram-negative bacteria | Active researchgate.net |

| Candida albicans | Fungus | Active researchgate.net |

The phenothiazine ring is an excellent electron donor, a property that allows its derivatives to function as potent antioxidants. mdpi.com These compounds can effectively scavenge reactive oxygen species (ROS), which are implicated in numerous chronic and degenerative diseases. scholarsresearchlibrary.com The development of novel antioxidant systems based on the phenothiazine scaffold is an active area of research for studying and mitigating oxidative stress at the cellular level. nih.gov

The antioxidant activity of phenothiazine analogues is frequently assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation. scholarsresearchlibrary.comresearchgate.net Studies have shown that phenothiazine-aryl amine conjugates exhibit significant antioxidant activity, in some cases surpassing that of standard antioxidants like butylated hydroxyanisole (BHA). scholarsresearchlibrary.comresearchgate.net The mechanism is believed to involve the donation of a hydrogen atom from the nitrogen of the phenothiazine ring to neutralize free radicals, a process that is influenced by the substituents on the scaffold. researchgate.net This research provides valuable tools for investigating the role of oxidative damage in cellular processes and for developing potential therapeutic strategies against diseases linked to oxidative stress. scholarsresearchlibrary.com

Application in Organic Synthesis and Catalysis Research

Beyond its medicinal applications, the phenothiazine structure is a valuable tool for synthetic chemists, serving as a robust core for catalysts and as a versatile intermediate in the construction of complex molecular architectures.

In recent years, phenothiazine derivatives, particularly N-arylphenothiazines like 10-phenylphenothiazine, have emerged as powerful, metal-free organic photoredox catalysts. nih.govbeilstein-journals.org Photoredox catalysis utilizes visible light to drive chemical reactions by harnessing the reactivity of a catalyst's excited state. nih.gov Phenothiazines are well-suited for this role due to their fascinating electronic properties and their ability to absorb visible light. beilstein-journals.org

Upon photoexcitation, these compounds become strongly reducing agents, capable of facilitating challenging chemical transformations under mild conditions. nih.gov For example, N-phenylphenothiazine possesses a very high excited-state reduction potential, enabling it to be used in reactions like the reductive cleavage of carbon-halogen and nitrogen-oxygen bonds. nih.gov The electronic properties of these catalysts can be finely tuned by introducing different substituents onto the N-phenyl ring, allowing chemists to modulate their redox potentials and absorption characteristics for specific applications. beilstein-journals.org This has led to their use in developing novel transformations, including atom-transfer radical polymerization (ATRP) and the nucleophilic addition of alcohols to alkenes. nih.govbeilstein-journals.org

Table 3: Properties of Phenothiazine-Based Photoredox Catalysts

| Catalyst | Key Feature | Excited State Reduction Potential | Application Example |

|---|---|---|---|

| 10-Phenylphenothiazine | Strongly Reducing | Up to -2.1 V (vs SCE) nih.gov | Metal-Free ATRP nih.gov |

| Alkylaminylated N-phenylphenothiazines | Highly Reducing | Up to -3.0 V (vs SCE) beilstein-journals.org | Addition of methanol to α-methylstyrene beilstein-journals.org |

The phenothiazine core is a versatile building block used as a reagent and intermediate in the synthesis of more complex molecules. nih.gov Its inherent structure and reactivity allow it to be incorporated into larger systems to impart specific electronic or biological properties. For example, phenothiazine has been used as a starting material to create novel phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives, which have shown potential as inhibitors of microtubule affinity regulating kinase 4 (MARK4), a target in cancer research. nih.gov

Furthermore, phenothiazine-based N-3-oxo-propanenitriles serve as key intermediates in the Claisen-Schmidt condensation reaction to produce a large library of phenothiazine-cyanochalcones. nih.gov These complex final products were designed as dual inhibitors of tubulin polymerization and human farnesyltransferase, both important targets in oncology. nih.gov The synthesis often involves the initial modification of the phenothiazine core, followed by its condensation with other chemical entities to build the final complex structure. nih.govepo.org This utility underscores the importance of phenothiazine derivatives as foundational elements in constructing diverse and functionally complex molecules for various scientific applications. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one |

| 10-phenylphenothiazine |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| butylated hydroxyanisole (BHA) |

| N-3-oxo-propanenitriles |

| Phenothiazine-cyanochalcones |

Exploration in Advanced Functional Materials

The phenothiazine core, a key structural feature of Phenothiazin-10-yl-2-propanone, is a subject of significant interest in the development of advanced functional materials. The unique electronic and photophysical properties of the phenothiazine scaffold have led to its exploration in a variety of high-performance applications, particularly in the realm of organic electronics and sensor technology.

Development of Electron-Donating Materials for Organic Electronics

The phenothiazine moiety is recognized as a potent electron-donating building block in the design of materials for organic electronics. rsc.orgrsc.org This characteristic stems from the presence of electron-rich sulfur and nitrogen heteroatoms within its tricyclic structure. rsc.orgmdpi.com The non-planar, butterfly-like conformation of the phenothiazine ring is also advantageous, as it can inhibit the undesirable π-stacking aggregation between molecules, a common issue that can impair device performance. mdpi.comresearchgate.net

Key Properties and Applications:

Strong Electron-Donating Nature : Phenothiazine exhibits a low oxidation potential and strong electron-donating ability, readily forming stable cationic radicals. researchgate.net This makes it an excellent component for creating donor-acceptor (D-A) type molecules with tailored properties like low bandgaps and tunable energy levels. rsc.org

Organic Solar Cells (OSCs) : Phenothiazine derivatives have been successfully employed as the electron donor (p-type) material in the active layer of organic solar cells. rsc.orgresearchgate.net The ability to functionalize the phenothiazine core allows for the fine-tuning of its electronic properties to better match with acceptor materials, thereby enhancing the power conversion efficiency of the devices. rsc.org

Organic Light-Emitting Diodes (OLEDs) : In the field of OLEDs, materials based on the phenothiazine scaffold are utilized as hole-transporting materials. rsc.org Their high charge carrier mobility and appropriate energy levels facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Organic Field-Effect Transistors (OFETs) : The semiconducting properties of phenothiazine derivatives make them suitable for use as the active channel material in OFETs. rsc.org

Electrochromic Devices : The stable and reversible redox behavior of the phenothiazine core is leveraged in electrochromic devices, where the material can change color in response to an applied voltage. For instance, a molecule combining phenothiazine with a ferrocenyl group has been shown to act as a fast and efficient electron donor, improving the switching speed and stability of viologen-based electrochromic systems. acs.org

The structural versatility of the phenothiazine unit allows for modifications at multiple sites, such as the N-10 position (where the 2-propanone group is attached in this compound) and various positions on the aromatic rings. rsc.orgresearchgate.net These modifications can significantly influence the electronic and physical properties of the resulting materials, enabling the design of next-generation organic electronic devices. rsc.org

Fluorescent Probes and Chemical Sensors Based on Phenothiazine Scaffolds

The inherent fluorescence of the phenothiazine scaffold has made it a popular fluorophore for the design of advanced chemical sensors and fluorescent probes. researchgate.net These sensors are capable of detecting a wide range of analytes with high sensitivity and selectivity, finding applications in environmental monitoring and bio-imaging. researchgate.netnih.gov

Mechanisms and Applications:

Fluorophore Characteristics : Phenothiazine is an electron-rich, near-infrared fluorescent group characterized by a large Stokes shift and a non-planar "butterfly" structure. researchgate.netnih.gov This unique conformation helps to suppress intermolecular vibrations and prevent fluorescence quenching in the aggregated state, which is a significant advantage for sensing applications. researchgate.net

Design of Probes : Fluorescent probes are typically constructed by linking the phenothiazine fluorophore to a specific recognition site that can interact with the target analyte. This interaction triggers a change in the photophysical properties of the phenothiazine core, such as fluorescence quenching or enhancement, leading to a detectable signal. nih.gov This donor-acceptor framework is a common strategy in probe design. researchgate.net

Analyte Detection : Phenothiazine-based fluorescent probes have been developed for the detection of a diverse array of species, including:

Ions : Probes have been designed to selectively detect various cations and anions, such as cyanide (CN⁻). researchgate.netnih.gov

Reactive Species : They are used to sense reactive oxygen species (ROS) and reactive sulfur species (RSS), including hydrogen sulfide (H₂S). researchgate.netrsc.org

Small Molecules : Sensors for important chemical raw materials and environmental pollutants like hydrazine have been successfully developed. nih.gov A phenothiazine derivative has also been investigated for its ability to detect chloroform (B151607) and other chlorinated hydrocarbons through a significant change in its emission upon exposure. researchgate.net

Practical Applications : The utility of these probes extends to real-world samples. They have been used for detecting hydrazine in water and soil samples, as well as in living cells and zebrafish. nih.gov The development of solid-state sensors, such as test strips, allows for portable and on-site analysis. researchgate.netnih.gov Furthermore, oxidized phenothiazine derivatives, such as phenothiazine 5-oxide and phenothiazine 5,5-dioxide, exhibit room temperature phosphorescence, opening up applications in bioimaging, data storage, and anti-counterfeiting technologies. rsc.org

The adaptability of the phenothiazine structure allows for the creation of tailored sensors for specific analytical needs, making it a cornerstone in the development of modern fluorescent sensing technology. researchgate.net

Advanced Analytical Methodologies for Research on Phenothiazin 10 Yl 2 Propanone

Chromatographic Separation Techniques for Purity Assessment and Compound Isolation

Chromatography is an indispensable tool in the chemical analysis of Phenothiazin-10-yl-2-propanone, providing powerful means for both qualitative and quantitative assessment. Its application ranges from the real-time monitoring of synthetic reactions to the isolation of the pure compound for further studies.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to both quantitative determination and preparative scale purification.

For quantitative analysis, Reverse-Phase HPLC (RP-HPLC) is the most common modality. In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the relatively nonpolar nature of the phenothiazine (B1677639) core, this compound is well-retained on a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of a small amount of acid, like phosphoric acid or formic acid, in the mobile phase can improve peak shape by ensuring the consistent protonation state of any relevant functional groups. electrochem.org Detection is typically achieved using a UV detector, as the phenothiazine ring system possesses a strong chromophore that absorbs significantly in the UV region.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the pure compound. researchgate.netnih.gov This is particularly useful for purifying this compound from synthetic reaction mixtures, separating it from starting materials, by-products, and other impurities. The scalability of HPLC methods allows for a seamless transition from analytical-scale purity checks to preparative-scale isolation. electrochem.org

Table 1: Illustrative HPLC Parameters for Analysis of Phenothiazine Derivatives This table presents typical conditions for the analysis of phenothiazine compounds, which would be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (~25 °C) |

| Injection Volume | 10-20 µL |

Advanced Thin-Layer Chromatography (TLC), including High-Performance TLC (HPTLC), offers a rapid, cost-effective, and versatile method for the analysis of this compound. electrochem.org It is exceptionally well-suited for monitoring the progress of chemical reactions and for the preliminary screening of sample purity.

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica gel GF254 (silica gel with a fluorescent indicator). acs.org The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is critical for achieving good separation between the starting materials, intermediates, the desired product (this compound), and any by-products. A typical mobile phase for phenothiazine derivatives might consist of a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or acetone, sometimes with a small amount of a base like diethylamine (B46881) or ammonia (B1221849) to reduce peak tailing. acs.org

After development, the separated spots are visualized. The inclusion of a fluorescent indicator in the silica gel allows for visualization under UV light at 254 nm, where UV-active compounds like this compound will appear as dark spots due to fluorescence quenching. researchgate.net The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and is used for identification. By comparing the Rf value of the product spot to that of the starting material, the progress of the reaction can be qualitatively assessed. nih.gov HPTLC utilizes plates with smaller, more uniform particles, leading to higher resolution and sensitivity, making it a powerful tool for purity assessment and semi-quantitative analysis when combined with densitometry. electrochem.orgnih.gov

Table 2: Representative TLC Systems for Separation of Phenothiazine Derivatives This table provides examples of mobile phases used for TLC analysis of phenothiazines on silica gel plates.

| System | Mobile Phase Composition (v/v) | Visualization |

|---|---|---|

| A | Cyclohexane : Toluene : Diethylamine (75:15:10) | UV (254 nm), Acidic Sprays |

| B | Ethyl Acetate : Methanol : Ammonia (85:15:5) | UV (254 nm) |

| C | Methanol : n-Butanol (60:40) with 0.1 M NaBr | UV (254 nm) |

Advanced Spectrophotometric Methods for Quantitative Analysis in Research Settings

Spectrophotometry provides a robust and widely accessible method for the quantitative analysis of this compound in research settings. These techniques are based on the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of the analyte.

The inherent structure of this compound, containing the phenothiazine chromophore, allows for direct quantitative determination by UV-Visible spectrophotometry. The phenothiazine nucleus exhibits strong absorption bands, typically in the UV region. For instance, a substituted phenothiazine has been shown to have absorption maxima (λmax) at 234 nm and 280 nm, corresponding to π-π* and n-π* electronic transitions. researchgate.net The presence of the propanone substituent introduces a carbonyl group, which is expected to show a weak n→π* transition at a longer wavelength, typically in the 270-300 nm range. rsc.org For quantitative analysis, a wavelength of maximum absorbance is selected to ensure the highest sensitivity and adherence to the Beer-Lambert law. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations, and the concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

More advanced methods, such as colorimetric analysis, can enhance specificity and sensitivity. These methods involve reacting the phenothiazine derivative with a specific reagent to produce a colored complex that absorbs in the visible region of the spectrum. This shift to longer wavelengths can reduce interference from other UV-absorbing compounds in the sample matrix. One such method involves the formation of an ion-pair complex between the phenothiazine derivative and an acidic dye like bromocresol green, with the resulting complex being extractable into an organic solvent like chloroform (B151607) and exhibiting a λmax around 420 nm. rsc.org Another approach uses oxidizing agents that react with the phenothiazine to form a stable, colored radical cation. researchgate.net

Table 3: Spectrophotometric Data for Phenothiazine and Related Compounds This table includes typical absorption maxima for the phenothiazine core and related analytical complexes.

| Compound/Method | λmax (nm) | Notes |

|---|---|---|

| N-phosphorylated Phenothiazine | 234, 280 | π-π* and n-π* transitions in acetonitrile. researchgate.net |

| Phenothiazine-Bromocresol Green Complex | ~420 | Ion-pair complex in chloroform. rsc.org |

| Phenothiazine-Morpholine/Iodine Complex | 662-690 | Blue-colored product. electrochem.org |

Electrochemical Characterization for Redox Potentials and Electron Transfer Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of this compound. These studies provide fundamental insights into its electron-donating capabilities, the stability of its oxidized forms, and the thermodynamics of electron transfer processes.

The phenothiazine core is well-known for its rich redox chemistry. It typically undergoes a reversible one-electron oxidation to form a stable cation radical. nih.govcdnsciencepub.com Cyclic voltammetry is the technique of choice to probe this behavior. In a CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For a phenothiazine derivative dissolved in an appropriate solvent with a supporting electrolyte (e.g., dichloromethane (B109758) with tetrabutylammonium (B224687) hexafluorophosphate), the voltammogram will show an anodic (oxidation) peak and a corresponding cathodic (reduction) peak.

The potential at which the oxidation occurs is a direct measure of the ease with which the molecule gives up an electron. This redox potential is highly sensitive to the nature of the substituents on the phenothiazine ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups, such as the acetyl group in the propanone side chain of the target molecule, are expected to increase the oxidation potential, making the compound more difficult to oxidize compared to the unsubstituted phenothiazine. acs.org The separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc) provide information about the reversibility and kinetics of the electron transfer process. A reversible, one-electron process typically has a ΔEp of approximately 59 mV and an ipa/ipc ratio of 1. rsc.org By studying these parameters, researchers can gain a detailed understanding of the electron transfer mechanisms involving this compound.

Table 4: Representative Redox Potentials of Phenothiazine Derivatives This table shows first oxidation potentials for various phenothiazine compounds, illustrating the effect of substitution. Potentials are vs. Fc/Fc+ unless noted.

| Compound | First Oxidation Potential (E1/2, V) | Key Feature |

|---|---|---|

| Phenothiazine (PTZ) | +0.16 | Unsubstituted core. nih.gov |

| N-Alkyl Phenothiazine | +0.39 | Simple alkyl substitution on nitrogen. researchgate.net |

| Extended Conjugation Phenothiazine | +0.26 to +0.36 | Fused aromatic rings increase potential. nih.gov |

Emerging Research Directions and Future Perspectives for Phenothiazin 10 Yl 2 Propanone

Innovations in Stereoselective Synthesis and Chiral Resolution